2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through a one-pot reaction involving (E/Z)-3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and 4-methylpyridin-2-amine . The reaction typically proceeds under mild conditions and involves multiple intermolecular non-covalent interactions, which help stabilize the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the trifluoromethyl group with other functional groups, while oxidation and reduction can modify the imidazo[1,2-a]pyridine core.
Scientific Research Applications
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in designing molecules with enhanced biological activity.
Coordination Chemistry: Its ability to form non-covalent interactions makes it useful in the design of coordination complexes and catalysts.
Material Science: The compound can be used in the synthesis of advanced materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone exerts its effects is primarily through its ability to form stable non-covalent interactions. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanone: Similar in structure but with a methyl group at the 7-position.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of the imidazo[1,2-a]pyridine core.
Uniqueness
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific combination of a trifluoromethyl group and an imidazo[1,2-a]pyridine core. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDOVZPRNULQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408138 | |
Record name | 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503540-28-1 | |
Record name | 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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